

# Spectroscopic Comparison of *tert*-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate and Related Compounds

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## Compound of Interest

Compound Name: *tert*-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate

Cat. No.: B068817

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For researchers and professionals in drug development and organic synthesis, a thorough understanding of the structural characteristics of key intermediates is paramount. This guide provides a comparative analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectroscopic data for ***tert*-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate** and several structurally related analogs. The compiled data, presented in clear tabular format, serves as a valuable resource for compound identification and characterization.

## NMR Data Comparison

The following tables summarize the key  $^1\text{H}$  and  $^{13}\text{C}$  NMR chemical shifts for ***tert*-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate** and a selection of similar compounds. These analogs share the core bicyclic indoline structure with variations in the substituent at the 2-position, providing a basis for understanding structure-spectra correlations.

Table 1:  $^1\text{H}$  NMR Data Comparison (500 MHz,  $\text{CDCl}_3$ )

Compound Name	$\delta$ 3.87 – 3.78 (m, 1H)	$\delta$ 3.73 – 3.63 (m, 2H)	$\delta$ 3.40 – 3.26 (m, 2H)	$\delta$ 1.46 (s, 9H)	Other Key Signals ( $\delta$ ppm)
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate	3.87 – 3.78	3.73 – 3.63	3.40 – 3.26	1.46	1.99 – 1.73 (m, 4H), 1.67 – 1.48 (m, 3H), 1.45 – 1.32 (m, 1H)
tert-Butyl 2-methylpyrrolidine-1-carboxylate	3.90 – 3.81 (m, 1H)	-	3.39 – 3.28 (m, 2H)	1.45	1.97 (ddt, J = 12.0, 9.5, 7.4 Hz, 1H), 1.92 – 1.72 (m, 2H), 1.58 – 1.48 (m, 1H), 1.14 (d, J = 6.3 Hz, 3H)
tert-Butyl 2-cyclohexylpyrrolidine-1-carboxylate	3.87 – 3.80 (m, 1H)	-	3.38 – 3.25 (m, 2H)	1.46	1.94 – 1.73 (m, 4H), 1.72 – 1.53 (m, 6H), 1.29 – 1.07 (m, 5H), 1.00 – 0.86 (m, 2H)
tert-Butyl 2-(2,2-dimethylpropyl)pyrrolidine-1-carboxylate	3.87 – 3.78 (m, 1H)	-	3.36 – 3.23 (m, 2H)	1.46	2.00 – 1.73 (m, 3H), 1.72 – 1.65 (m, 1H), 1.65 – 1.57 (m, 1H), 1.21 (dd, J = 13.5, 10.2 Hz, 1H), 0.94 (s, 9H)

Data sourced from a supplementary information document provided by Princeton University.[1]

Table 2:  $^{13}\text{C}$  NMR Data Comparison (126 MHz,  $\text{CDCl}_3$ )

Compound Name	$\delta$ 155.0	$\delta$ 79.3	$\delta$ 62.8	$\delta$ 56.9	$\delta$ 46.4	$\delta$ 28.7	Other Key Signals ( $\delta$ ppm)
tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate	155.0	79.3	62.8	56.9	46.4	28.7	31.0, 30.6, 29.3, 23.6
tert-Butyl 2-methylpyrrolidine-1-carboxylate	154.7	78.9	-	52.9	46.4	28.7	33.1, 23.4, 20.7
tert-Butyl 2-cyclohexylpyrrolidine-1-carboxylate	154.7	79.0	-	55.2	46.1	28.7	42.3, 35.5, 34.6, 32.8, 30.7, 26.7, 26.6, 26.4, 23.3
tert-Butyl 2-(2,2-dimethylpropyl)pyrrolidine-1-carboxylate	154.5	79.2	-	54.6	45.9	28.9	48.6, 32.9, 30.4, 30.4, 23.4

Data sourced from a supplementary information document provided by Princeton University.[1]

## Experimental Protocols

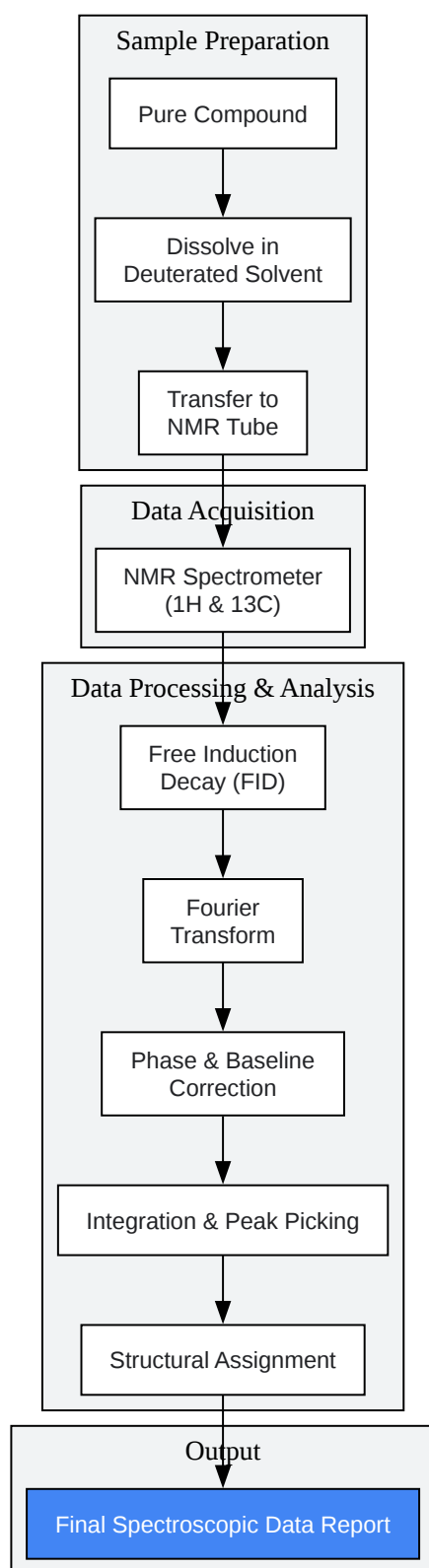
The following is a generalized experimental protocol for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra, based on standard laboratory practices.

### NMR Spectroscopy

- **Sample Preparation:** A sample of 5-10 mg of the analyte is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d ( $\text{CDCl}_3$ ). The solution is then transferred to a 5 mm NMR tube.
- **Data Acquisition:**
  - $^1\text{H}$  NMR: Spectra are recorded on a 500 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak ( $\text{CHCl}_3$  at 7.26 ppm).
  - $^{13}\text{C}$  NMR: Spectra are recorded on the same spectrometer at a frequency of 126 MHz. Chemical shifts are reported in ppm relative to the solvent peak ( $\text{CDCl}_3$  at 77.16 ppm).

## Workflow for NMR Analysis

The following diagram illustrates a typical workflow for the acquisition and analysis of NMR data for chemical compound characterization.



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Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

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## References

- 1. [macmillan.princeton.edu](https://macmillan.princeton.edu) [[macmillan.princeton.edu](https://macmillan.princeton.edu)]
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